molecular formula C22H19ClN4O2 B2704959 N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-87-7

N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2704959
CAS No.: 941963-87-7
M. Wt: 406.87
InChI Key: NINDMLKOXOSRLU-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C22H19ClN4O2 and its molecular weight is 406.87. The purity is usually 95%.
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Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Novel Co(II) and Cu(II) Coordination Complexes : A study explored the synthesis and characterization of novel coordination complexes constructed from pyrazole-acetamide derivatives, demonstrating their significant antioxidant activity. This research underscores the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant properties, which could be relevant for pharmaceutical applications aimed at mitigating oxidative stress-related diseases (Chkirate et al., 2019).

Antimicrobial and Anti-inflammatory Activity

Synthesis of Novel Acetamides with Anti-inflammatory Activity : Another study focused on the synthesis of N-(3-chloro-4-flurophenyl)-2-[5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl] acetamides, which showed significant anti-inflammatory activity. This indicates the potential use of similar compounds in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).

Nonlinear Optical Properties

Nonlinear Optical Properties of Acetamide Derivatives : Research into the nonlinear optical properties of acetamide derivatives, including their applications in photonic devices, suggests the potential of pyrazole-acetamide compounds in the field of materials science for the development of optical switches, modulators, and other optical energy applications (Castro et al., 2017).

Antipsychotic Potential

Potential Antipsychotic Agents : A study on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, including compounds with acetamide structures, demonstrated an antipsychotic-like profile without interacting with dopamine receptors, indicating potential applications in developing new antipsychotic medications (Wise et al., 1987).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the reaction of 4-chlorobenzylamine with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in the presence of a coupling agent to form the intermediate amide. The amide is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid", "Coupling agent", "Acetic anhydride" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous solvent such as dichloromethane or dimethylformamide (DMF) to form the intermediate amide.", "Step 2: The intermediate amide is then treated with acetic anhydride in the presence of a base such as triethylamine or pyridine to form the final product, N-(4-chlorobenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Step 3: The final product is purified by recrystallization or column chromatography to obtain a pure compound." ] }

CAS No.

941963-87-7

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.87

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-15-2-6-17(7-3-15)19-12-20-22(29)26(10-11-27(20)25-19)14-21(28)24-13-16-4-8-18(23)9-5-16/h2-12H,13-14H2,1H3,(H,24,28)

InChI Key

NINDMLKOXOSRLU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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